molecular formula C15H21ClN4O4 B7898009 4-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester

4-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester

Cat. No.: B7898009
M. Wt: 356.80 g/mol
InChI Key: PXTJWGCKWMMYJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often used in medicinal chemistry for the development of pharmaceuticals due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the pyrimidinyl group: This step involves the reaction of the piperazine intermediate with a chlorinated pyrimidine derivative.

    Protection of the amine group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the methyl group on the pyrimidine ring.

    Reduction: Reduction reactions can target the pyrimidine ring or the carboxylic acid group.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential use in the development of pharmaceuticals, particularly as a scaffold for drug design.

    Industry: May be used in the production of specialty chemicals or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester would depend on its specific biological target. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-Butoxycarbonyl)-1-(4-chloropyrimidin-2-yl)piperazine-2-carboxylic acid
  • 4-(tert-Butoxycarbonyl)-1-(5-methylpyrimidin-2-yl)piperazine-2-carboxylic acid
  • 4-(tert-Butoxycarbonyl)-1-(4-chloro-5-methylpyrimidin-2-yl)piperazine

Uniqueness

The uniqueness of 4-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of the tert-butoxycarbonyl group provides protection for the amine functionality, allowing for selective reactions at other sites.

For detailed and specific information, consulting scientific literature and databases such as PubChem, SciFinder, or Reaxys is recommended.

Properties

IUPAC Name

1-(4-chloro-5-methylpyrimidin-2-yl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O4/c1-9-7-17-13(18-11(9)16)20-6-5-19(8-10(20)12(21)22)14(23)24-15(2,3)4/h7,10H,5-6,8H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTJWGCKWMMYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)N2CCN(CC2C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.